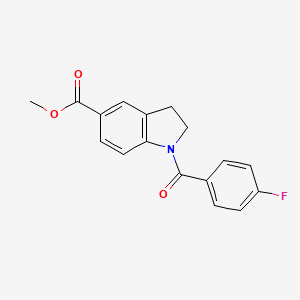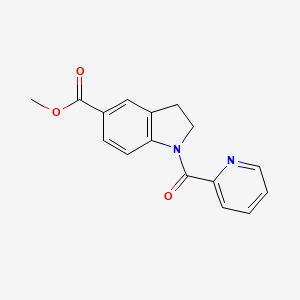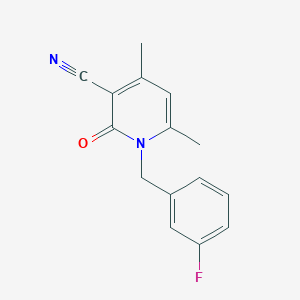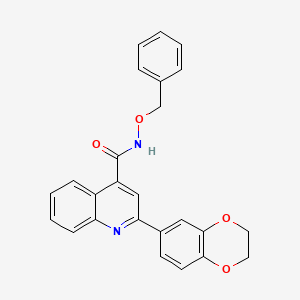
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MMFDIC, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMFDIC is a heterocyclic compound that contains both an indole and a furan ring in its structure.
Scientific Research Applications
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of various signaling pathways. It has also been shown to possess anti-angiogenic properties, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a novel organic compound with promising applications in medicinal chemistry. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the development of new cancer therapies and treatments for pain and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multistep reaction sequence involving the condensation of 3-methylfuran-2-carboxylic acid with methyl anthranilate, followed by a cyclization reaction using trifluoroacetic acid. The final product is obtained by treating the intermediate with methyl iodide and sodium hydride in DMF.
properties
IUPAC Name |
methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-6-8-21-14(10)15(18)17-7-5-11-9-12(16(19)20-2)3-4-13(11)17/h3-4,6,8-9H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGJUOCRHVMDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3=C2C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)




![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)